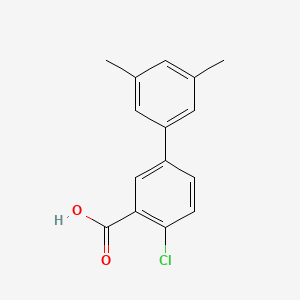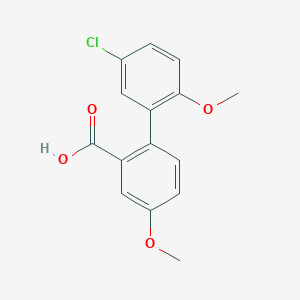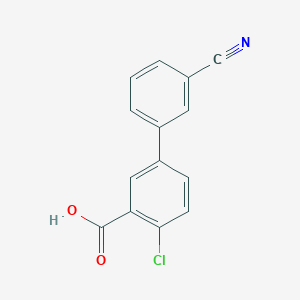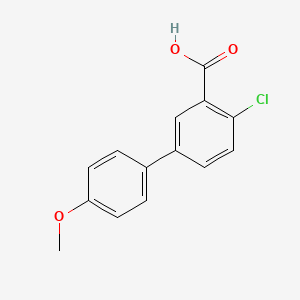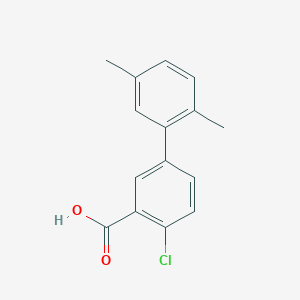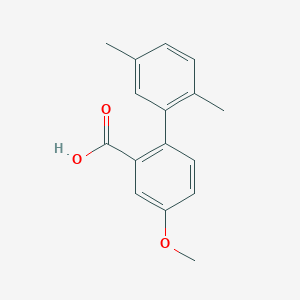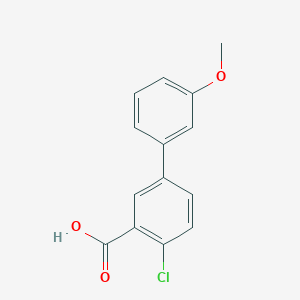
2-Chloro-5-(3-methoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-methoxyphenyl)benzoic acid, or 2-CMPBA, is a synthetic organic compound that has a wide range of applications in the scientific research and laboratory fields. It is a colorless crystalline solid, and has a melting point of 122-124°C. 2-CMPBA is one of the most commonly used reagents in organic synthesis due to its low cost and wide availability. Its chemical structure is composed of a benzene ring with a methoxy group at the third position and a chlorine atom at the second position.
科学研究应用
2-CMPBA has many applications in the scientific research and laboratory fields. It is commonly used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a starting material for the synthesis of other compounds. 2-CMPBA is also used as a fluorescent label in biochemical and physiological studies, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a building block for the synthesis of polymers.
作用机制
2-CMPBA is a synthetic organic compound and its mechanism of action is not well understood. However, it is known that 2-CMPBA can act as a Lewis acid, which means that it can bind to electron-rich sites on other molecules and facilitate chemical reactions. 2-CMPBA can also act as a nucleophile, which means that it can attack electron-poor sites on other molecules and facilitate chemical reactions.
Biochemical and Physiological Effects
2-CMPBA has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory molecules. 2-CMPBA has also been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory molecules. In addition, 2-CMPBA has been shown to act as an antioxidant and to have anti-microbial and anti-fungal properties.
实验室实验的优点和局限性
2-CMPBA is a widely used reagent in organic synthesis and has many advantages for lab experiments. It is inexpensive and widely available, and it is relatively easy to synthesize. In addition, it is a colorless crystalline solid, which makes it easy to handle and use in lab experiments. However, 2-CMPBA also has some limitations. It is a relatively unstable compound, and it can react with other compounds and cause unwanted side reactions. In addition, it can be toxic if not handled properly.
未来方向
The future directions for 2-CMPBA are numerous. It has been shown to have a wide range of biochemical and physiological effects, and further research is needed to better understand its mechanisms of action and its potential applications in medicine and other fields. In addition, 2-CMPBA has been used as a fluorescent label in biochemical and physiological studies, and further research is needed to explore its potential for use in other types of studies. Finally, further research is needed to explore the potential of 2-CMPBA as a starting material for the synthesis of other compounds and as a building block for the synthesis of polymers.
合成方法
2-CMPBA can be synthesized in two different ways. The first method is the direct synthesis of 2-CMPBA from benzene, hydrochloric acid, and 3-methoxybenzaldehyde. This method is relatively simple and involves the reaction of benzene and hydrochloric acid to form benzene chloride, which is then reacted with 3-methoxybenzaldehyde to form 2-CMPBA. The second method of synthesis is the reaction of 2-chlorobenzoic acid and 3-methoxybenzaldehyde to form 2-CMPBA. This method is more complex, but it is more efficient and produces higher yields of 2-CMPBA.
属性
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXJYBKBLPYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681204 |
Source


|
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxyphenyl)benzoic acid | |
CAS RN |
1179607-85-2 |
Source


|
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




